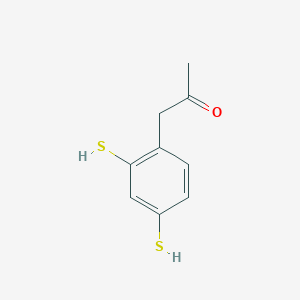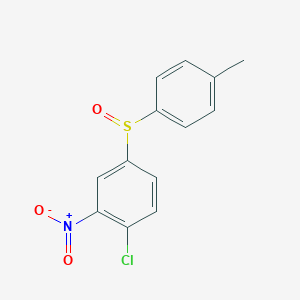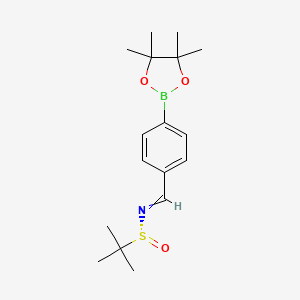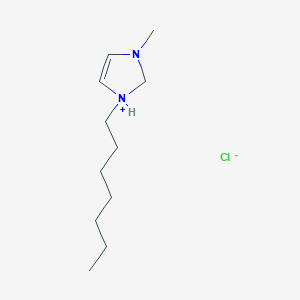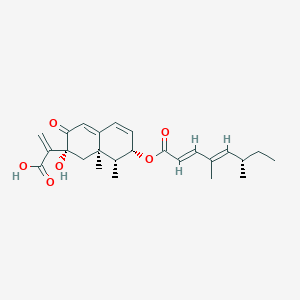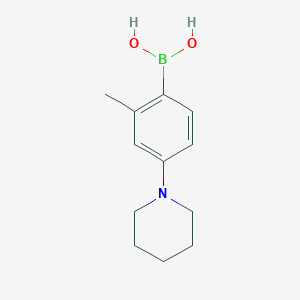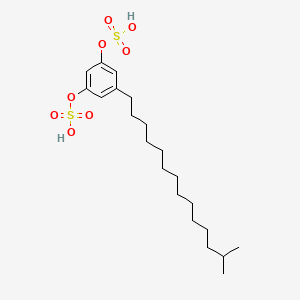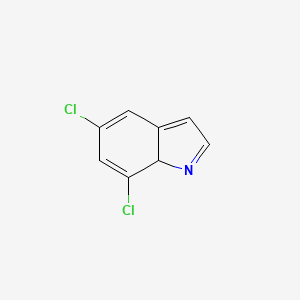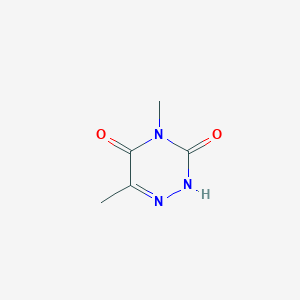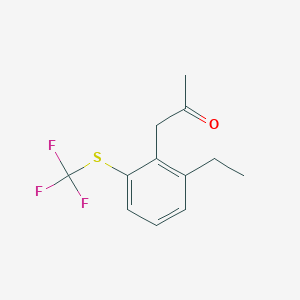
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS It is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-6-(trifluoromethylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include solvents like dichloromethane, ethanol, or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
2-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but includes a chloro group, which may alter its reactivity and applications.
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13F3OS |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[2-ethyl-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-9-5-4-6-11(17-12(13,14)15)10(9)7-8(2)16/h4-6H,3,7H2,1-2H3 |
InChI Key |
SUDREEUPRJGJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)SC(F)(F)F)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



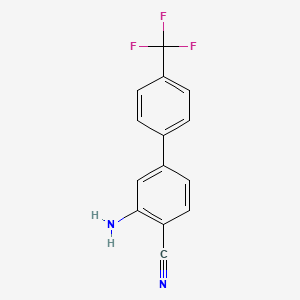
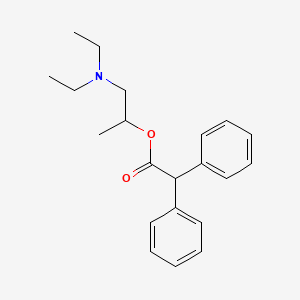
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
